![molecular formula C9H10ClF3N4O B14862545 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide](/img/structure/B14862545.png)
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide
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Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with appropriate hydrazide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted position on the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance
Mechanism of Action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring can facilitate interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties
Uniqueness
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClF3N4O |
---|---|
Molecular Weight |
282.65 g/mol |
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanehydrazide |
InChI |
InChI=1S/C9H10ClF3N4O/c1-4(8(18)17-14)16-7-6(10)2-5(3-15-7)9(11,12)13/h2-4H,14H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
DGDYTSHMBWWBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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